(R)-3-(benzyloxy)-2-methylpropan-1-ol
Overview
Description
(R)-3-(benzyloxy)-2-methylpropan-1-ol is a useful research compound. Its molecular formula is C11H16O2 and its molecular weight is 180.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Complex Molecules
(R)-3-(Benzyloxy)-2-methylpropan-1-ol is instrumental in the synthesis of complex molecules. For instance, Fujino and Sugai (2008) demonstrated its application in the formal total synthesis of taurospongin A, a biologically significant compound. This process involved a chemoenzymatic approach, highlighting the compound's utility in facilitating intricate synthetic pathways (Fujino & Sugai, 2008).
Enantiodivergent Synthesis
In the field of enantiodivergent synthesis, this compound has shown significant utility. Takano et al. (1989) reported its use in the synthesis of aromatic bisabolane sesquiterpenes, a class of compounds with various biological activities. The research demonstrated efficient preparation and utilization of this compound, showcasing its versatility in synthetic organic chemistry (Takano et al., 1989).
Catalysis and Reaction Mechanisms
The compound also finds applications in catalysis and understanding reaction mechanisms. Simpson et al. (1996) studied the hydrocarbonylation of prop-2-en-1-ol catalyzed by rhodium triethylphosphine complexes, producing butane-1,4-diol and 2-methylpropan-1-ol. This research provides insights into the mechanistic aspects of such reactions, where this compound plays a role (Simpson et al., 1996).
Synthesis of Fragrances
The compound is also used in the synthesis of fragrances. Beghetto et al. (2014) described the synthesis of fragrances like Canthoxal and Silvial®, starting from commercially available benzaldehydes. The synthesis involved the asymmetric hydrogenation of 3-aryl-2-methylacrylic acid, utilizing this compound in the process (Beghetto et al., 2014).
Properties
IUPAC Name |
(2R)-2-methyl-3-phenylmethoxypropan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-10(7-12)8-13-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRZOWQXYGMVQS-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)COCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)COCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456132 | |
Record name | (R)-3-(benzyloxy)-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63930-49-4 | |
Record name | (R)-3-(benzyloxy)-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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